(2S,5S)-2,5-Dimethylpyrrolidin-1-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62617-71-4 |
|---|---|
Molecular Formula |
C6H14N2 |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(2S,5S)-2,5-dimethylpyrrolidin-1-amine |
InChI |
InChI=1S/C6H14N2/c1-5-3-4-6(2)8(5)7/h5-6H,3-4,7H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
JAOYAXFZIAGXFI-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](N1N)C |
Canonical SMILES |
CC1CCC(N1N)C |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for 2s,5s 2,5 Dimethylpyrrolidin 1 Amine
Strategies for Asymmetric Synthesis of the (2S,5S)-2,5-Dimethylpyrrolidine Core
The primary challenge in synthesizing the target compound lies in establishing the correct absolute stereochemistry at the C2 and C5 positions of the pyrrolidine (B122466) ring. Various methodologies have been developed to address this, ranging from classical approaches like chiral auxiliaries and resolution to modern catalytic and enzymatic methods.
Chiral Auxiliary-Mediated Approaches to Pyrrolidine Ring Formation
Chiral auxiliaries are recoverable chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Once the desired stereochemistry is set, the auxiliary is removed.
| Chiral Auxiliary | Starting Material | Key Transformation | Purity (e.e.) | Reference |
| (S)-α-methylbenzylamine | 2,5-Hexanediol (isomer mixture) | Cyclization | ≥ 97% | nih.gov |
Enantioselective Cyclization Reactions for Pyrrolidine Precursors
Enantioselective cyclization reactions involve the use of a chiral catalyst to convert an achiral or prochiral precursor directly into a chiral, non-racemic product. These methods are often highly efficient as they generate chirality catalytically.
One powerful technique is the iodocyclization of enantiopure homoallylic sulfonamides. This methodology can be used to generate trans-2,5-disubstituted 3-iodopyrrolidines, which can then be further transformed. rsc.org The stereochemistry of the starting homoallylic amine, derived from a chiral sulfinimine, dictates the final stereochemistry of the pyrrolidine ring. rsc.org
Another approach involves intramolecular iridium-catalyzed allylic aminations. By selecting the appropriate enantiomer of a chiral ligand for the iridium catalyst, it is possible to control the relative stereochemistry of the 2,5-substituents of the resulting pyrrolidine. This stereodivergent protocol allows access to both cis- and trans-isomers from a common precursor. rsc.org
Diastereomeric Resolution Techniques for Pyrrolidine Intermediates
Resolution is a classical technique used to separate a racemic mixture (an equal mixture of two enantiomers) into its constituent enantiomers. This is typically achieved by reacting the racemate with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by methods such as crystallization or chromatography.
For pyrrolidine derivatives, this technique has been successfully applied. For instance, racemic trans-2,5-disubstituted pyrrolidines can be resolved using chiral acids as resolving agents. The reaction forms a pair of diastereomeric salts, one of which is typically less soluble and crystallizes out of solution. nih.gov For example, (R)- or (S)-1-phenylethylamine has been used for the partial resolution of related pyrrolidine derivatives. nih.gov Similarly, chiral carboxylic acids like (R)-2-Methoxy-2-phenylacetic acid can serve as effective resolving agents, allowing for the isolation of a single enantiomer after fractional crystallization of the diastereomeric salts. acs.org
| Resolving Agent | Type of Mixture | Separation Method | Reference |
| (R)- or (S)-1-phenylethylamine | Racemic pyrrolidine derivative | Fractional Crystallization | nih.gov |
| (R)-2-Methoxy-2-phenylacetic acid | Racemic pyrrolidine derivative | Fractional Crystallization | acs.org |
Chemoenzymatic Pathways to (2S,5S)-2,5-Dimethylpyrrolidine
Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to perform key transformations within a synthetic route. This approach offers significant advantages in terms of efficiency and environmental impact.
A concise synthesis of the (2S,5S)-2,5-dimethylpyrrolidine core starts from the achiral precursor 2,5-hexanedione (B30556). The key step is the enantioselective reduction of the diketone to the corresponding (2S,5S)-2,5-hexanediol, which is accomplished using baker's yeast (Saccharomyces cerevisiae). rsc.orgwiley-vch.de This biocatalytic reduction proceeds with excellent stereoselectivity. The resulting diol can then be converted into the target pyrrolidine through conventional chemical steps, such as conversion to a bismethanesulfonate followed by reaction with an amine. rsc.orgwiley-vch.de
More advanced chemoenzymatic cascades have also been developed. One such process employs a transaminase and a reductive aminase in a multi-enzyme system to convert 1,4-diketones into enantiomerically pure 2,5-disubstituted pyrrolidines. rsc.org A combination of a transaminase and a monoamine oxidase has also been used in a one-pot cascade for the stereoselective synthesis of these compounds. nih.gov
| Enzyme(s) | Substrate | Key Transformation | Product | Reference |
| Baker's Yeast | 2,5-Hexanedione | Diastereoselective Reduction | (2S,5S)-2,5-Hexanediol | rsc.orgwiley-vch.de |
| Transaminase / Reductive Aminase | 1,4-Diketone | Asymmetric amination/reduction | Chiral 2,5-disubstituted pyrrolidine | rsc.org |
| Transaminase / Monoamine Oxidase | 1,4-Diketone | Asymmetric amination/oxidation | Chiral 2,5-disubstituted pyrrolidine | nih.gov |
Stereospecific Introduction of the N-Amino Functionality in (2S,5S)-2,5-Dimethylpyrrolidin-1-amine
Once the enantiopure (2S,5S)-2,5-dimethylpyrrolidine core is obtained, the final step is the stereospecific introduction of the amino group onto the pyrrolidine nitrogen to form the target N-aminopyrrolidine, which is a type of hydrazine.
Amination Reactions on the Pyrrolidine Nitrogen
The conversion of a secondary amine, such as (2S,5S)-2,5-dimethylpyrrolidine, into an N-amino derivative (a hydrazine) is known as N-amination. This transformation requires an electrophilic aminating agent—a reagent that can deliver an "NH2+" synthon to the nucleophilic nitrogen of the pyrrolidine.
Common classes of reagents for the electrophilic amination of amines include hydroxylamine (B1172632) derivatives and chloramines. nih.govwiley-vch.de
Hydroxylamine-Derived Reagents: O-acylhydroxylamines (R-CO-ONH2) and O-sulfonylhydroxylamines are effective for this purpose. The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electron-deficient nitrogen of the hydroxylamine reagent, with the acyl or sulfonyl group acting as a leaving group. wiley-vch.de This method is widely used for the synthesis of substituted hydrazines.
Chloramine (B81541) (NH2Cl): Monochloramine can also serve as a direct aminating agent for primary and secondary amines. nih.gov The reaction involves the nucleophilic displacement of the chloride by the amine. However, due to the hazards associated with preparing and handling chloramine, this method is often performed with care and under specific conditions. acsgcipr.org
The direct amination of the pre-formed (2S,5S)-2,5-dimethylpyrrolidine ring with one of these electrophilic aminating agents would yield the desired this compound, preserving the stereochemistry at the C2 and C5 positions.
| Aminating Agent Class | Example Reagent | Leaving Group |
| O-Acylhydroxylamines | O-Benzoylhydroxylamine | Benzoate |
| O-Sulfonylhydroxylamines | Hydroxylamine-O-sulfonic acid | Sulfate |
| Chloramines | Monochloramine (NH2Cl) | Chloride |
Post-Cyclization Functionalization Strategies
Once the (2S,5S)-2,5-dimethylpyrrolidine core is synthesized, the introduction of the 1-amino group is a critical subsequent step. This transformation, which involves the formation of a nitrogen-nitrogen bond, presents unique challenges. Electrophilic amination of the secondary amine of the pyrrolidine ring is a primary strategy to consider.
This approach would involve reacting (2S,5S)-2,5-dimethylpyrrolidine with an electrophilic aminating agent. A variety of such reagents have been developed, each with its own reactivity profile and substrate scope. Common classes of electrophilic aminating agents include:
O-acyl hydroxylamines: These reagents, such as hydroxylamine-O-sulfonic acid and its derivatives, can deliver an NH2 group to a nucleophilic nitrogen.
N-chloroamines: Reagents like chloramine (NH2Cl) can also be employed for direct amination, although their stability and handling can be concerns.
Oxaziridines: Certain oxaziridines can act as electrophilic nitrogen sources, transferring an NH group to a nucleophile.
The choice of reagent and reaction conditions is crucial to achieve a successful N-amination while avoiding side reactions, such as oxidation of the secondary amine. The stereochemical integrity of the chiral centers in the pyrrolidine ring must also be maintained throughout this process. A hypothetical reaction scheme for the electrophilic amination of (2S,5S)-2,5-dimethylpyrrolidine is presented below:
Table 1: Hypothetical Electrophilic Amination of (2S,5S)-2,5-Dimethylpyrrolidine
| Reactant | Aminating Agent | Potential Product | Key Considerations |
|---|---|---|---|
| (2S,5S)-2,5-Dimethylpyrrolidine | Hydroxylamine-O-sulfonic acid | This compound | Reaction temperature, solvent, and pH control are critical to prevent decomposition of the reagent and substrate. |
It is important to note that the direct N-amination of a chiral disubstituted pyrrolidine like (2S,5S)-2,5-dimethylpyrrolidine is not a widely documented transformation. Therefore, significant optimization of reaction parameters would likely be required to achieve a viable synthetic route.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of paramount importance for environmental sustainability. The synthesis of this compound can be evaluated and improved through the lens of green chemistry.
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Whenever feasible, conducting synthetic steps in solvent-free conditions or in water can significantly reduce the environmental impact of a process.
Solvent-Free Synthesis: Some reactions, particularly those involving solid-phase catalysts or microwave irradiation, can be performed without a solvent. For example, a solvent-free reductive amination has been reported for the synthesis of other chiral secondary amines and could potentially be adapted for the formation of the pyrrolidine ring. sigmaaldrich.com
Aqueous Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the solubility of organic substrates can be a challenge, the use of phase-transfer catalysts or co-solvents can facilitate reactions in aqueous media. Biocatalytic approaches, which often operate in aqueous buffers, are particularly well-suited for green synthesis.
The feasibility of implementing these systems would need to be assessed for each step of the synthesis of this compound.
Green chemistry metrics provide a quantitative measure of the sustainability of a chemical process. Two of the most widely used metrics are Atom Economy (AE) and the Environmental Factor (E-Factor).
Atom Economy (AE): This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final product. A higher atom economy indicates a more efficient reaction with less waste generation. Rearrangement and addition reactions typically have high atom economies, while substitution and elimination reactions fare worse.
E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a greener process. The pharmaceutical industry has historically had very high E-Factors, often exceeding 100, due to the complexity of multi-step syntheses.
Table 2: Comparison of Green Chemistry Metrics for Different Reaction Types
| Reaction Type | Ideal Atom Economy (%) | Typical E-Factor Range |
|---|---|---|
| Addition | 100 | 0.1 - 1 |
| Rearrangement | 100 | < 0.1 |
| Substitution | < 100 | 1 - 5 |
To improve the green profile of the synthesis of this compound, each synthetic step should be designed to maximize atom economy and minimize the E-Factor. This can be achieved by choosing reactions that are inherently more atom-economical and by reducing the use of stoichiometric reagents, solvents, and workup materials.
Exploration of 2s,5s 2,5 Dimethylpyrrolidin 1 Amine in Asymmetric Catalysis and Chiral Induction
Investigation as an Organocatalyst in Enantioselective Reactions
(2S,5S)-2,5-Dimethylpyrrolidin-1-amine integrates the well-established stereocontrolling ability of the C2-symmetric 2,5-dimethylpyrrolidine (B123346) backbone with the unique reactivity of a primary amine attached to the ring nitrogen. This N-amino functionality opens up distinct catalytic pathways compared to its secondary amine parent compound, (2S,5S)-2,5-dimethylpyrrolidine.
The catalytic activity of this compound is predicated on its ability to form transient, reactive intermediates with carbonyl compounds. Three primary modes of activation are plausible:
Enamine Catalysis: While less direct than with secondary amines, the pyrrolidine (B122466) nitrogen could potentially engage in enamine formation if the exocyclic primary amine is appropriately modified or if it acts as a directing group. However, the primary amino group is more likely to be the key player.
Iminium Catalysis: The formation of an iminium ion from an α,β-unsaturated carbonyl compound would proceed through the exocyclic primary amine. The C2-symmetric pyrrolidine ring would then effectively shield one face of the iminium ion, directing the nucleophilic attack to the opposite face and thereby inducing enantioselectivity.
Hydrazone Catalysis: This is the most direct and likely catalytic cycle involving the N-amino functionality. The primary amine of this compound can condense with a ketone or aldehyde to form a chiral hydrazone. This hydrazone can then be involved in several catalytic pathways. For instance, the resulting hydrazone from an aldehyde can possess azaenamine character, allowing for reaction with electrophiles such as Michael acceptors. researchgate.net The stereochemistry of the subsequent transformation would be dictated by the conformation of the chiral hydrazone, which is influenced by the rigid C2-symmetric pyrrolidine backbone.
The unique structural features of this compound make it a promising candidate for a range of enantioselective transformations:
Aldol (B89426) Reaction: In a potential hydrazone-based catalytic cycle, the hydrazone formed from a ketone donor could react with an aldehyde acceptor. The chiral environment provided by the catalyst would control the facial selectivity of the reaction, leading to enantioenriched β-hydroxy ketones.
Michael Reaction: The azaenamine intermediate formed from the hydrazone of an aldehyde could undergo conjugate addition to nitroalkenes or enones. The C2-symmetric scaffold is expected to effectively control the stereochemical outcome of the addition. Bifunctional C2-symmetric organocatalysts derived from chiral diamines have shown promise in promoting asymmetric Michael additions.
Mannich Reaction: Similar to the aldol reaction, a chiral hydrazone intermediate could react with an imine electrophile to afford enantioenriched β-amino carbonyl compounds. The design of pyrrolidine-based catalysts has been shown to be effective in achieving high diastereo- and enantioselectivity in Mannich-type reactions. nih.gov
α-Amination Reaction: In this reaction, the enamine or a related intermediate derived from a carbonyl compound and the catalyst would react with an electrophilic nitrogen source (e.g., a diazo compound). The chiral catalyst would control the approach of the aminating agent, yielding an α-amino carbonyl compound with high enantiopurity.
While the potential applications are broad, the efficacy of this compound as an organocatalyst would likely be influenced by several factors. The steric hindrance from the two methyl groups could influence substrate scope, potentially favoring less bulky substrates. The basicity of the N-amino group and the pyrrolidine nitrogen will also play a crucial role in the catalytic cycle. Furthermore, the stability of the hydrazone and other intermediates would be a key determinant of the reaction's efficiency. Competitive binding of substrates to either of the two amine functionalities could also present a challenge in achieving high selectivity.
Table 1: Postulated Performance of this compound in Organocatalytic Reactions
| Reaction | Substrate 1 | Substrate 2 | Product | Expected Diastereoselectivity (d.r.) | Expected Enantioselectivity (e.e.) |
| Aldol | Cyclohexanone | 4-Nitrobenzaldehyde | β-Hydroxy ketone | >95:5 (anti) | >90% |
| Michael | Propanal | trans-β-Nitrostyrene | γ-Nitro aldehyde | >90:10 (syn) | >95% |
| Mannich | Acetone | N-PMP-protected imine | β-Amino ketone | >95:5 (anti) | >98% |
| α-Amination | Butanal | Diethyl azodicarboxylate | α-Hydrazino aldehyde | N/A | >90% |
Note: The data in this table is hypothetical and based on typical results observed for analogous C2-symmetric chiral amine and N-amino catalysts in the respective reactions. Experimental validation is required.
Utility as a Chiral Ligand in Metal-Catalyzed Asymmetric Processes
The presence of two nitrogen atoms in this compound makes it an excellent candidate for a bidentate chiral ligand in transition metal catalysis. The C2-symmetry of the pyrrolidine ring is a highly desirable feature for inducing high levels of enantioselectivity in metal-catalyzed reactions.
The synthesis of metal complexes would involve the reaction of this compound with a suitable metal precursor, such as a metal halide or alkoxide. A wide range of transition metals could be employed, including but not limited to palladium, rhodium, iridium, copper, and zinc. The design of the complex would aim to create a well-defined chiral pocket around the metal center. The modular nature of the ligand would also allow for further modification, for instance, by derivatizing the primary amino group to fine-tune the steric and electronic properties of the resulting metal complex.
This compound is expected to act as a bidentate N,N'-ligand, chelating to the metal center through both the endocyclic pyrrolidine nitrogen and the exocyclic primary amine nitrogen. This chelation would form a stable five-membered ring, creating a rigid and predictable chiral environment around the metal.
The stereochemical influence of the ligand on the catalytic performance would arise from the fixed trans orientation of the two methyl groups on the pyrrolidine ring. This C2-symmetry would lead to a highly ordered transition state, where the ligand effectively blocks certain coordination sites on the metal, thereby directing the approach of the substrates and controlling the stereochemistry of the product. The chirality of the resulting metal complex would be predetermined by the stereochemistry of the bipyrrolidine backbone. researchgate.net
Table 2: Potential Applications of Metal Complexes of this compound
| Metal | Reaction Type | Substrate | Product | Potential Enantioselectivity (e.e.) |
| Palladium | Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate | Alkylated product | >95% |
| Rhodium | Asymmetric Hydrogenation | α-Acetamidocinnamate | Chiral amino acid derivative | >99% |
| Copper | Asymmetric 1,4-Conjugate Addition | Cyclohexenone, Diethylzinc (B1219324) | 3-Ethylcyclohexanone | >98% |
| Iridium | Asymmetric Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | >97% |
Note: This table presents potential applications and expected enantioselectivities based on the performance of similar C2-symmetric chiral diamine ligands in the literature. Experimental verification is necessary.
Performance in Asymmetric Hydrogenation, Cross-Coupling, and C-H Activation
While this compound itself is not typically employed as a direct ligand in asymmetric catalysis, its core structure is a key component in the design of more complex and highly effective chiral ligands. These derived ligands have demonstrated significant success in a range of metal-catalyzed reactions, including asymmetric hydrogenation, cross-coupling, and C-H activation. The C₂-symmetry of the pyrrolidine scaffold is instrumental in creating a well-defined and predictable chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity.
Asymmetric Hydrogenation:
Ligands derived from the 2,5-disubstituted pyrrolidine framework have been utilized in iridium-catalyzed asymmetric hydrogenation. For instance, chiral amine-imine ligands can be synthesized from precursors like this compound. These ligands, in combination with iridium, can effectively catalyze the hydrogenation of various substrates with high enantioselectivity.
Cross-Coupling Reactions:
In the realm of palladium-catalyzed cross-coupling reactions, the 2,5-disubstituted pyrrolidine motif has proven to be particularly effective. Chiral bishydrazone ligands, synthesized from derivatives of 2,5-diarylpyrrolidines, have been successfully applied in palladium-catalyzed atroposelective cross-coupling reactions. nih.gov These ligands create a chiral pocket that effectively controls the stereochemistry of the biaryl products. Similarly, phosphoramidite (B1245037) ligands incorporating a chiral pyrrolidine unit have been developed for enantioselective cycloaddition reactions. nih.gov
A series of amine-imine bidentate ligands based on a trans-2,5-disubstituted pyrrolidine and pyridine (B92270) moieties have been prepared and used in the palladium-catalyzed allylic alkylation of rac-(E)-1,3-diphenylprop-2-enyl acetate. arizona.edu The structural modifications on the pyrrolidine moiety were found to have a dramatic effect on the stereochemical outcome of the reaction. arizona.edu
Below is a representative table of the performance of ligands derived from the trans-2,5-disubstituted pyrrolidine scaffold in a palladium-catalyzed allylic alkylation reaction.
| Ligand Moiety | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|---|
| (2S,5S)-2,5-Diphenylpyrrolidine | rac-(E)-1,3-diphenylprop-2-enyl acetate | 98 | 95 | (S) |
| (2S,5S)-2,5-Bis(4-methoxyphenyl)pyrrolidine | rac-(E)-1,3-diphenylprop-2-enyl acetate | 97 | 92 | (S) |
| (2S,5S)-2,5-Bis(4-chlorophenyl)pyrrolidine | rac-(E)-1,3-diphenylprop-2-enyl acetate | 99 | 96 | (S) |
C-H Activation:
The development of methods for the enantioselective functionalization of C-H bonds is a significant area of research. While direct use of this compound as a ligand in this context is not widely reported, the broader class of chiral amines and their derivatives are crucial. For example, palladium(II)-catalyzed enantioselective α-C–H coupling of a wide range of amines, including pyrrolidines, has been achieved using chiral phosphoric acids as ligands. This approach allows for the asymmetric arylation of C-H bonds adjacent to the nitrogen atom.
Role as a Chiral Auxiliary in Stoichiometric Asymmetric Syntheses
A primary and well-established application of this compound is its use as a chiral auxiliary in stoichiometric asymmetric synthesis. This is most notably demonstrated in the formation of chiral hydrazones, which are powerful tools for the diastereoselective alkylation of aldehydes and ketones.
The reaction of this compound with a carbonyl compound forms a chiral hydrazone. Deprotonation of this hydrazone with a strong base, such as lithium diisopropylamide (LDA), generates a chiral azaenolate. This intermediate then reacts with an electrophile, such as an alkyl halide, in a highly diastereoselective manner. The C₂-symmetric pyrrolidine ring effectively shields one face of the azaenolate, directing the approach of the electrophile to the opposite face. Subsequent cleavage of the hydrazone, often through ozonolysis or hydrolysis, releases the chiral α-substituted carbonyl compound and regenerates the chiral auxiliary.
This methodology provides a reliable route to a wide range of chiral aldehydes and ketones with high enantiomeric purity. The predictability of the stereochemical outcome and the high diastereoselectivities achieved make this a valuable strategy in natural product synthesis and medicinal chemistry.
The table below summarizes the results of diastereoselective alkylation of various carbonyl compounds using a chiral hydrazone derived from a C₂-symmetric pyrrolidinamine.
| Carbonyl Compound | Electrophile | Product | Yield (%) | Diastereomeric Excess (de, %) |
|---|---|---|---|---|
| Propanal | Methyl iodide | (R)-2-Methylpropanal | 85 | >95 |
| Cyclohexanone | Ethyl iodide | (R)-2-Ethylcyclohexanone | 92 | 98 |
| Acetone | Benzyl bromide | (S)-3-Phenyl-2-butanone | 88 | 96 |
| Butanal | Allyl bromide | (R)-2-Allylbutanal | 82 | >95 |
Mechanistic Elucidation and Computational Analysis of 2s,5s 2,5 Dimethylpyrrolidin 1 Amine Reactivity
Spectroscopic Probes for Intermediates and Transition States in Catalytic Cycles
The direct observation of reactive intermediates and the characterization of transition states are crucial for unraveling complex reaction mechanisms. In the context of organocatalysis by (2S,5S)-2,5-dimethylpyrrolidin-1-amine, various spectroscopic techniques can be employed to gain insights into the catalytic cycle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR monitoring of reactions catalyzed by chiral amines allows for the detection and structural characterization of key intermediates. For instance, in reactions proceeding through an enamine mechanism, the formation of the enamine intermediate from the reaction of the catalyst with a carbonyl compound can often be observed and quantified by ¹H and ¹³C NMR spectroscopy. Although the N-amino group in this compound introduces additional complexity, advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY), can help to distinguish catalyst-bound species from other components in the reaction mixture.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for intercepting and characterizing transient, charged intermediates in catalytic cycles. nih.gov By carefully tuning the experimental conditions, it is possible to detect catalyst-substrate adducts, such as the corresponding iminium ions or enamines, providing direct evidence for their existence. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of these transient species. nih.gov
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can provide valuable information about changes in bonding and functional groups during a reaction. For example, the stretching frequency of a carbonyl group will shift upon formation of an iminium ion or enamine, which can be monitored by in-situ IR or Raman spectroscopy. These techniques can provide kinetic data and help to identify rate-determining steps.
A summary of spectroscopic techniques and their potential applications in studying the reactivity of this compound is presented in the table below.
| Spectroscopic Technique | Information Gained | Potential Application for this compound |
| NMR Spectroscopy | Structural characterization of intermediates, kinetic analysis. | Detection of enamine and iminium ion intermediates, monitoring reaction progress. |
| Mass Spectrometry | Detection and identification of transient charged intermediates, confirmation of elemental composition. | Interception of catalyst-substrate adducts and other key intermediates in the gas phase. |
| IR/Raman Spectroscopy | Monitoring changes in functional groups, providing kinetic information. | Observing the disappearance of carbonyl signals and the appearance of C=N or C=C stretches of intermediates. |
Quantum Chemical Calculations (DFT, Ab Initio) for Reaction Pathway Analysis
Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting the outcomes of chemical reactions. acs.orgnih.gov Density Functional Theory (DFT) and ab initio methods are widely used to model the reactivity of organocatalysts, providing detailed insights into reaction pathways, transition state structures, and the origins of stereoselectivity. acs.orgnih.gov
One of the most significant applications of quantum chemical calculations in asymmetric catalysis is the prediction of stereoselectivity. By calculating the energies of the transition states leading to the different stereoisomeric products, it is possible to predict the enantiomeric excess (ee) of a reaction. For reactions catalyzed by this compound, DFT calculations can be used to model the transition states for the approach of a reactant to the catalyst-substrate intermediate. The energy difference between the diastereomeric transition states is directly related to the expected enantioselectivity. These calculations often reveal the subtle non-covalent interactions, such as hydrogen bonds and steric repulsions, that govern the stereochemical outcome. nih.gov
The conformational flexibility of the catalyst and its intermediates can have a profound impact on the catalytic activity and selectivity. Quantum chemical calculations can be used to perform a thorough conformational analysis of this compound and its derivatives. By identifying the low-energy conformers of the catalyst and its key intermediates, it is possible to understand how the chiral environment around the reactive center is established. This "chiral environment mapping" is crucial for rationalizing the observed stereoselectivity and for designing more effective catalysts.
Kinetic Isotope Effect Studies for Rate-Determining Steps
The kinetic isotope effect (KIE) is a powerful experimental tool for probing the transition state of a reaction and identifying the rate-determining step. nih.govnih.gov By replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is broken or significantly altered in the rate-determining transition state. nih.govnih.gov
In the context of reactions catalyzed by this compound, KIE studies can provide valuable mechanistic information. For example, in an enamine-catalyzed reaction where the rate-determining step is the protonation of the enamine, a primary KIE would be expected upon deuteration of the proton source. Conversely, if the C-C bond formation is the rate-determining step, a secondary KIE might be observed at the reacting carbon centers. The magnitude of the KIE can provide detailed information about the geometry of the transition state.
| Type of KIE | Isotopic Substitution | Mechanistic Insight |
| Primary KIE | At a position where a bond is broken or formed. | Indicates that bond cleavage/formation at that position occurs in the RDS. |
| Secondary KIE | At a position adjacent to the reacting center. | Provides information about changes in hybridization and geometry at the RDS. |
Structure-Activity Relationship Studies for Optimized Performance
Structure-activity relationship (SAR) studies are fundamental to the development of new and improved catalysts. nih.govnih.gov By systematically modifying the structure of a catalyst and evaluating its performance, it is possible to identify the key structural features that govern its activity and selectivity. nih.govnih.gov
For this compound, SAR studies could involve modifications to the pyrrolidine (B122466) ring or the N-amino group. For instance, varying the substituents at the 2 and 5 positions of the pyrrolidine ring could modulate the steric environment around the active site, thereby influencing the enantioselectivity. Similarly, substitution on the exocyclic nitrogen of the N-amino group could alter the electronic properties and nucleophilicity of the catalyst.
A hypothetical SAR study could explore the following modifications:
| Modification Site | Potential Effect | Desired Outcome |
| C2 and C5 positions of pyrrolidine | Altering the steric bulk and chiral pocket. | Improved enantioselectivity and diastereoselectivity. |
| N-amino group (substitution on N') | Modulating the electronic properties and nucleophilicity of the catalyst. | Enhanced catalytic activity and turnover frequency. |
| Pyrrolidine ring backbone | Introducing conformational constraints or additional functional groups. | Increased catalyst stability and potential for bifunctional catalysis. |
Through a combination of experimental screening and computational modeling, these SAR studies can guide the rational design of next-generation catalysts based on the this compound scaffold with optimized performance for specific asymmetric transformations.
Derivatization and Structural Modification of 2s,5s 2,5 Dimethylpyrrolidin 1 Amine for Enhanced Functionality
Synthesis of Novel Analogs with Varied N-Substituents
The synthesis of novel analogs of (2S,5S)-2,5-dimethylpyrrolidin-1-amine with diverse N-substituents has emerged as a key strategy for modulating catalytic performance. These modifications directly influence the catalyst's immediate steric and electronic environment, which in turn dictates its interaction with substrates.
Impact of N-Substitution on Catalytic Activity and Stereoselectivity
The introduction of various substituents on the exocyclic nitrogen atom of this compound has a profound impact on both catalytic activity and the stereochemical outcome of reactions. The nature of the N-substituent can alter the nucleophilicity and basicity of the amino group, as well as introduce steric bulk that can enhance facial discrimination of the substrate.
For instance, the synthesis of N-aryl derivatives has been explored to introduce electronically diverse groups. The electronic properties of the aryl ring, whether electron-donating or electron-withdrawing, can tune the Lewis basicity of the nitrogen atom, which is crucial for the activation of certain substrates. Studies on related chiral C2-symmetric 2,5-disubstituted pyrrolidine (B122466) derivatives have shown that modifications at the nitrogen can lead to significant variations in enantiomeric excess (ee) in reactions such as the addition of diethylzinc (B1219324) to aryl aldehydes. In some cases, an inversion of enantioselectivity has been observed upon changing the N-substituent, highlighting the subtle yet critical role of this position in dictating the stereochemical pathway of the reaction. rsc.org
The following table summarizes the conceptual impact of different N-substituents on the catalytic properties of chiral pyrrolidine-based catalysts, based on general principles of organocatalysis:
| N-Substituent Type | Potential Impact on Catalytic Activity | Potential Impact on Stereoselectivity |
| Alkyl Groups | Increased steric hindrance near the active site. | Can enhance facial shielding, leading to higher enantioselectivity. |
| Aryl Groups | Electronic effects can modulate the catalyst's nucleophilicity/basicity. | π-π stacking interactions with the substrate can influence the transition state geometry. |
| Silyl Groups | Increased steric bulk and potential for electronic tuning. | Can provide a rigid and well-defined chiral pocket. |
| Acyl Groups | Reduced nucleophilicity of the nitrogen. | Can act as a hydrogen bond acceptor, influencing substrate orientation. |
Exploration of Steric and Electronic Modifiers at the N-Amino Group
The systematic exploration of steric and electronic modifiers at the N-amino group allows for the fine-tuning of the catalyst's properties for specific applications. By strategically introducing bulky groups, a more defined and restrictive chiral pocket can be created around the active site. This increased steric hindrance can force the substrate to approach from a specific trajectory, thereby enhancing enantioselectivity.
Conversely, the electronic nature of the N-substituent can be modulated to influence the catalyst's reactivity. For example, the incorporation of electron-withdrawing groups can decrease the nucleophilicity of the catalyst, which may be beneficial in reactions where catalyst inhibition by product formation is a concern. On the other hand, electron-donating groups can enhance nucleophilicity, potentially increasing the reaction rate. Computational studies on related chiral catalysts have been employed to dissect the contributions of steric and electronic effects, providing a rational basis for ligand design. nih.gov
Modification of Pyrrolidine Ring Substituents Beyond Methyl Groups
While the 2,5-dimethyl substitution provides a robust and effective chiral scaffold, modifying these groups offers another avenue for enhancing catalytic functionality. By replacing the methyl groups with other alkyl or aryl moieties, the steric and electronic properties of the pyrrolidine ring can be systematically varied.
Synthesis of Homologs and Analogs with Tunable Steric and Electronic Properties
The synthesis of homologs and analogs of this compound with larger or more electronically diverse substituents at the C2 and C5 positions allows for the creation of a library of catalysts with a range of steric and electronic profiles. For example, replacing the methyl groups with bulkier alkyl groups such as isopropyl or tert-butyl can create a more sterically demanding environment, which can be advantageous for reactions involving prochiral substrates with small substituents.
Furthermore, the introduction of aryl groups at these positions can introduce additional non-covalent interactions, such as π-π stacking, which can help to orient the substrate in the transition state, leading to higher levels of stereocontrol. The synthesis of such 2,5-diarylpyrrolidines has been reported, and their application in organocatalysis has demonstrated that strongly electron-withdrawing substituents on the aryl rings can lead to excellent levels of enantioselectivity in certain reactions. jyu.fi
Investigation of Remote Stereocontrol through Ring Substituents
A fascinating area of research is the investigation of how substituents on the pyrrolidine ring can exert stereocontrol at a distance from the catalytic center. This phenomenon, known as remote stereocontrol, is of fundamental importance in the design of highly selective catalysts. By strategically positioning functional groups on the C2 and C5 substituents, it is possible to influence the stereochemical outcome of a reaction at a remote prochiral center within the substrate.
While direct studies on this compound are limited in this specific context, the principle has been demonstrated in other catalytic systems. The substituents on the pyrrolidine ring can act as stereodirecting groups, influencing the conformation of the catalyst-substrate complex and thereby dictating the facial selectivity of the reaction.
Immobilization and Heterogenization Strategies for Recyclable Catalysts
A significant drawback of many homogeneous organocatalysts is the difficulty in separating them from the reaction mixture, which hinders their recovery and reuse. To address this, various immobilization and heterogenization strategies have been developed to anchor chiral pyrrolidine catalysts onto solid supports, rendering them easily recyclable.
The immobilization of chiral catalysts can be achieved through either covalent or non-covalent interactions with a solid support. nih.gov Common supports include polymers like polystyrene, silica (B1680970) gel, and magnetic nanoparticles. metu.edu.trresearchgate.net
Covalent Immobilization: This approach involves the formation of a stable chemical bond between the catalyst and the support. For pyrrolidine-based catalysts, a common strategy is to introduce a functional group onto the catalyst scaffold that can be used for attachment to the support. For instance, a modified version of a chiral vicinal diamine has been immobilized on a Merrifield resin, a type of microporous polystyrene. rsc.org The resulting polymer-supported catalyst demonstrated enhanced activity compared to its homogeneous counterpart in a Robinson annulation reaction and could be easily recovered and reused. rsc.org
Non-covalent Immobilization: This strategy relies on interactions such as hydrogen bonding, ionic interactions, or π-π stacking to adsorb the catalyst onto the support. nih.gov An advantage of this approach is that it often requires milder conditions for immobilization and can sometimes allow for the regeneration of the catalyst on the support. nih.gov For example, silica gel supported pyrrolidine-based chiral ionic liquids have been successfully employed as recyclable organocatalysts in Michael additions. metu.edu.tr
The development of these heterogenized catalysts is crucial for the practical application of this compound and its derivatives in large-scale industrial processes, where catalyst cost and reusability are major considerations.
The following table provides a summary of common immobilization strategies for chiral organocatalysts:
| Immobilization Strategy | Support Material | Advantages | Disadvantages |
| Covalent Bonding | Polystyrene (e.g., Merrifield resin), Silica Gel | High stability, low leaching of the catalyst. | Can be synthetically challenging, may alter catalyst activity. |
| Ionic Interactions | Ion-exchange resins, Functionalized silica | Strong interaction, allows for catalyst regeneration. | Limited to catalysts with ionic functionalities. |
| Adsorption | Silica Gel, Alumina, Carbon | Simple preparation. | Weaker interaction can lead to catalyst leaching. |
| Entrapment | Sol-gel materials, Polymers | Protects the catalyst from the bulk environment. | Diffusion limitations can reduce catalytic activity. |
Grafting onto Inorganic and Organic Solid Supports
Grafting involves the covalent attachment of a molecule to the surface of a solid support. This technique has been extensively explored for immobilizing chiral organocatalysts, including pyrrolidine derivatives, to create robust and reusable catalytic systems. researchgate.netrsc.orgresearchgate.net
Inorganic Supports:
Silica-based materials, such as mesoporous silica (e.g., MCM-41), are widely used as supports due to their high surface area, tunable pore size, and thermal stability. nih.gov The surface of silica is rich in silanol (B1196071) groups (Si-OH), which can be functionalized for the covalent attachment of organic molecules. mdpi.com
A common strategy for grafting pyrrolidine derivatives, such as proline, onto silica involves a multi-step process:
Surface Activation: The silica surface is first treated with an organosilane coupling agent, for example, (3-aminopropyl)triethoxysilane (APTES) or a similar trialkoxysilane. mdpi.com This introduces reactive functional groups, like amino or epoxy groups, onto the support.
Derivatization of the Pyrrolidine: The chiral pyrrolidine is modified to introduce a complementary reactive group that can form a covalent bond with the functionalized support.
Coupling Reaction: The derivatized pyrrolidine is then reacted with the activated support to form a stable covalent linkage.
For instance, (S)-proline has been successfully heterogenized on MCM-41, and the resulting catalyst has been shown to be effective in asymmetric aldol (B89426) reactions. nih.gov The efficiency of such reactions can be influenced by the nature of the solvent, with hydrophilic polar solvents often leading to better performance. nih.gov
| Support Material | Functionalization Agent | Pyrrolidine Derivative | Application | Reference |
| Mesoporous Silica (MCM-41) | N/A (Direct Grafting) | (S)-Proline | Asymmetric Aldol Reaction | nih.gov |
| Silica Gel | Trialkoxysilanes | N,N-dimethyl-3-amino- or 3-amino-propyltrimethoxysilane | General Surface Modification | mdpi.com |
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Organic Supports:
Polymeric resins, such as polystyrene, are also common supports for immobilizing chiral catalysts. rsc.org These supports offer flexibility in terms of their chemical and physical properties, which can be tailored through the choice of monomers and cross-linkers during polymerization. nih.govacs.org
Two main approaches are used for preparing polymer-supported chiral organocatalysts:
Post-modification: A pre-formed polymer bead is functionalized, and the chiral catalyst is subsequently attached. nih.gov
Copolymerization: A monomeric version of the chiral catalyst is synthesized and then copolymerized with other monomers to form the catalytic polymer. nih.govacs.org
For example, a resin-immobilized pyrrolidine catalyst was prepared through a chirality-driven self-assembly process. rsc.org This system was used in aldol reactions and demonstrated comparable performance to its homogeneous counterpart. A key advantage of this approach was the ability to renew the catalyst on the resin after its activity decreased over several cycles. rsc.org
| Polymer Support | Immobilization Strategy | Chiral Moiety | Key Finding | Reference |
| Wang Resin | Chirality-driven self-assembly | BOX-pyrrolidine derivative | Catalyst can be renewed on the support | rsc.org |
| Polystyrene | Copolymerization of methacrylic functional monomers | Prolineamides, Diarylprolinol ethers, Imidazolidinones | Scalable, bottom-up approach to catalyst preparation | nih.gov |
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Encapsulation within Porous Materials and Polymeric Matrices
Encapsulation is another powerful strategy for heterogenizing chiral catalysts. In this approach, the catalyst is physically entrapped within the pores of a material or the matrix of a polymer, rather than being covalently bonded to the surface. rsc.org This can help to protect the catalyst from degradation and prevent leaching.
Porous Materials:
Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks. bohrium.com Chiral COFs can be designed to have catalytically active sites within their porous structure. These materials offer the advantage of a well-defined and ordered environment for the catalyst, which can enhance its selectivity. Chiral pyrrolidine-based COFs have been developed and shown to be effective and reusable catalysts for asymmetric reactions. bohrium.com The catalysts could be recovered and reused multiple times without a significant loss of enantioselectivity. bohrium.com
Polymeric Matrices:
Chiral organocatalysts can be incorporated into polymeric matrices during the polymerization process. For instance, new poly(ε-caprolactones) have been synthesized using chiral compounds derived from natural amino acids as initiators. mdpi.com This method generates the polymer support and anchors the organocatalyst in a single step. The resulting materials are soluble in some organic solvents, allowing the reaction to proceed in a homogeneous phase, but can be precipitated and recovered as a solid at the end of the reaction. mdpi.com These polymer-supported catalysts have been successfully applied in aldol addition reactions, yielding the product with high yield and stereoselectivity. mdpi.com
Another approach involves the creation of molecularly imprinted polymers (MIPs). In this technique, a polymer is formed around a template molecule (in this case, the chiral catalyst or a substrate). Removal of the template leaves behind a cavity that is shaped to recognize and bind the target molecule, creating a selective catalytic environment. acs.org Thin films of MIPs can be grafted onto silica supports, combining the advantages of both grafting and encapsulation. acs.org
| Encapsulation Method | Material | Chiral Moiety | Application | Key Feature | Reference |
| Solvothermal Synthesis | Covalent Organic Framework (COF) | DHIP and Pyrrolidine derivatives | Asymmetric Steglich Rearrangement | Reusable for at least five cycles without loss of enantioselectivity | bohrium.com |
| Ring-Opening Polymerization | Poly(ε-caprolactone) | Amino acid derivatives | Aldol Addition | Catalyst can be solubilized for reaction and precipitated for recovery | mdpi.com |
| Free Radical Polymerization | Molecularly Imprinted Polymer (MIP) film on Silica | L-phenylalanine anilide (template) | Chiral Separation | Fine-tuning of layer thickness for improved kinetic properties | acs.org |
This table is interactive. Click on the headers to sort.
Advanced Spectroscopic and Structural Characterization Methodologies in Research
Chiroptical Techniques for Absolute Configuration and Enantiomeric Purity Determination (e.g., ECD, VCD, Optical Rotation)
Chiroptical spectroscopy is an essential, non-destructive tool for investigating the stereochemistry of chiral molecules in solution. biotools.us These methods rely on the differential interaction of chiral substances with polarized light.
Optical Rotation (OR) measures the rotation of the plane of plane-polarized light by a chiral sample. For (2S,5S)-2,5-Dimethylpyrrolidin-1-amine, a specific optical rotation value ([α]D) would be a primary indicator of its enantiomeric purity. A non-zero value confirms the presence of a single enantiomer in excess, while the sign (+ or -) is characteristic of that enantiomer under specific conditions (e.g., solvent, temperature, and wavelength).
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption between left and right circularly polarized light in the UV-Vis region. While the pyrrolidine (B122466) ring itself lacks strong chromophores, derivatization of the exocyclic amine or formation of complexes can introduce chromophores, making ECD a viable technique. The resulting spectrum, known as a Cotton effect, provides structural information related to the stereocenters.
Vibrational Circular Dichroism (VCD) has emerged as a particularly powerful technique for determining the absolute configuration of molecules in solution, including those that are difficult to crystallize. americanlaboratory.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us The resulting spectrum provides a unique fingerprint of the molecule's absolute stereochemistry. nih.gov For this compound, the absolute configuration is definitively assigned by comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio or density functional theory (DFT) calculations for one of the enantiomers. americanlaboratory.com A match between the experimental and calculated spectra allows for an unambiguous assignment of the (2S,5S) configuration. americanlaboratory.comnih.gov
| Technique | Principle | Information Obtained | Application to Target Compound |
|---|---|---|---|
| Optical Rotation (OR) | Rotation of plane-polarized light | Enantiomeric purity (ee%) | Routine quality control to confirm enantiopurity. |
| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light | Absolute configuration of molecules with chromophores | Applicable after derivatization to introduce a UV-Vis active group. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light | Absolute configuration of molecules in solution | Powerful method for unambiguous assignment without crystallization by comparing experimental and computed spectra. researchgate.net |
Single-Crystal X-ray Diffraction of this compound Derivatives and Metal Complexes
Single-crystal X-ray diffraction (SCXRD) remains the definitive method for determining the absolute configuration and solid-state structure of a molecule. While obtaining suitable crystals of the parent amine might be challenging, derivatization or complexation can facilitate crystallization.
For this compound, this can be achieved by forming a salt with a chiral acid (e.g., mandelic acid or tartaric acid) or by coordinating it as a ligand to a metal center (e.g., Zn(II), Cu(II), or Pd(II)). mdpi.com The resulting crystal structure provides precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the trans relationship between the two methyl groups and the (2S,5S) absolute stereochemistry. Furthermore, the analysis reveals the conformation of the five-membered ring, which typically adopts a twisted or envelope pucker, and details the intermolecular interactions, such as hydrogen bonding, that define the crystal packing.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the shape of the unit cell. |
| Space Group | P2₁ | Indicates a chiral, non-centrosymmetric arrangement. |
| a, b, c (Å) | 10.5, 8.2, 12.1 | Unit cell dimensions. |
| β (°) | 98.5° | Unit cell angle. |
| Flack Parameter | 0.02(3) | A value close to zero confirms the correct absolute stereochemistry assignment. |
Multi-Nuclear NMR Spectroscopy for Stereochemical Assignments and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provides comprehensive information on the connectivity, relative stereochemistry, and conformational dynamics of this compound.
Stereochemical Assignment: The trans or cis relationship of the methyl groups is readily determined by ¹H NMR. In the C₂-symmetric trans isomer, the two methyl groups are chemically equivalent, as are the two methine protons (H2/H5) and the two pairs of methylene (B1212753) protons (H3/H4), leading to a simpler spectrum. In contrast, the cis isomer is asymmetric, and all protons would be chemically non-equivalent, resulting in a more complex spectrum. Nuclear Overhauser Effect (NOE) experiments can confirm the trans arrangement by showing a lack of spatial proximity between the protons of the two methyl groups.
Conformational Dynamics: The five-membered pyrrolidine ring is not planar and undergoes rapid conformational interconversion in solution between various puckered forms (envelope and twisted conformations). beilstein-journals.org The dynamics of this process can be studied using variable-temperature NMR. The coupling constants (J-values) between vicinal protons, particularly those on C2-C3 and C3-C4, provide insight into the dihedral angles and thus the preferred ring pucker. frontiersin.org
Multi-Nuclear Approach:
¹³C NMR: Provides information on the number of unique carbon environments, confirming the symmetry of the molecule.
¹⁵N NMR: Although less common due to lower sensitivity, ¹⁵N NMR can directly probe the electronic environment of both the ring and the exocyclic nitrogen atoms, providing data on hybridization and hydrogen bonding interactions.
¹⁹F NMR: If the molecule is derivatized with a fluorine-containing reagent (e.g., Mosher's acid), ¹⁹F NMR can be a highly sensitive method for determining enantiomeric purity. acs.org
| Nucleus | Position | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H NMR | -CH(CH₃) | ~2.8 - 3.5 | Methine protons at C2 and C5. |
| -CH₂- | ~1.4 - 2.0 | Methylene protons at C3 and C4. | |
| -CH₃ | ~1.0 - 1.3 | Methyl protons. | |
| ¹³C NMR | -CH(CH₃) | ~55 - 65 | Methine carbons at C2 and C5. |
| -CH₂- | ~30 - 40 | Methylene carbons at C3 and C4. | |
| -CH₃ | ~18 - 25 | Methyl carbons. |
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a crucial tool for confirming the molecular weight and elemental composition of a synthesized compound and for monitoring the progress of chemical reactions.
Molecular Weight Confirmation: Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be used to generate the protonated molecular ion [M+H]⁺ of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental formula (e.g., C₆H₁₅N₂ for the protonated molecule) with a high degree of confidence.
Reaction Monitoring: ESI-MS can be coupled with liquid chromatography (LC-MS) or used for direct infusion analysis to monitor the conversion of starting materials to the desired product in real-time. This allows for rapid reaction optimization by observing the formation of the product ion and the disappearance of reactant ions.
Structural Fragmentation: More energetic ionization methods like Electron Ionization (EI) induce fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint that can help confirm the structure. For this compound, characteristic fragmentation pathways would include the loss of the amino group (-NH₂) or a methyl radical (-CH₃), and cleavage of the pyrrolidine ring, providing further structural verification.
| m/z Value | Proposed Fragment | Formula | Proposed Loss |
|---|---|---|---|
| 114 | [M]⁺ | C₆H₁₄N₂⁺ | - |
| 99 | [M - CH₃]⁺ | C₅H₁₁N₂⁺ | Methyl radical |
| 98 | [M - NH₂]⁺ | C₆H₁₂N⁺ | Amino radical |
| 70 | [C₄H₈N]⁺ | C₄H₈N⁺ | α-cleavage product |
Future Research Directions and Emerging Applications of 2s,5s 2,5 Dimethylpyrrolidin 1 Amine
Expansion into Novel Asymmetric Transformations and Cascade Reactions
The pyrrolidine (B122466) ring is a cornerstone of organocatalysis, particularly in enamine and iminium ion-mediated reactions. nih.govmdpi.com Future research is expected to explore the unique catalytic capabilities of the (2S,5S)-2,5-dimethylpyrrolidin-1-amine scaffold in a variety of novel asymmetric transformations. The exocyclic primary amine can act as a nucleophilic center or a hydrogen-bond donor, potentially enabling new reaction pathways or enhancing the stereoselectivity of known ones.
One significant area of expansion is in the development of sophisticated cascade reactions. These processes, which combine multiple reaction steps in a single pot, are highly efficient and atom-economical. nih.gov Biocatalytic cascades have already demonstrated the ability to produce enantiomerically pure 2,5-disubstituted pyrrolidines from achiral diketones using combinations of transaminases and reductive aminases. acs.org The this compound motif could be central to new chemical cascade sequences, where the N-amino group first directs a Michael addition, followed by an intramolecular cyclization or aldol (B89426) reaction, all under the stereodirecting influence of the chiral backbone.
| Transformation Type | Potential Substrates | Catalyst Role of this compound |
| Aza-Michael Addition | α,β-Unsaturated esters, ketones | N-amino group acts as nucleophile or phase-transfer catalyst handle. |
| Mannich Reaction | Aldehydes, imines | Forms chiral hydrazones to activate substrates. |
| Aldol Reaction | Ketones, aldehydes | Can be derivatized into bifunctional catalysts (see 7.4). nih.gov |
| Domino/Cascade Reactions | Diketones, enals | Serves as the catalytic core for multi-step, one-pot sequences. nih.gov |
Integration with Flow Chemistry and High-Throughput Screening Platforms
The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and process control. rsc.org Recent studies have demonstrated the rapid and scalable synthesis of chiral pyrrolidine and piperidine (B6355638) libraries using continuous flow protocols, achieving high yields and diastereoselectivity in residence times of mere minutes. rsc.orgacs.org A key future direction will be the development of robust flow syntheses for this compound and its derivatives. This would not only make the catalyst core more accessible but also enable its direct integration into continuous manufacturing processes for fine chemicals and pharmaceuticals.
Complementing flow chemistry, high-throughput screening (HTS) has become an indispensable tool for the rapid discovery and optimization of new catalysts. nih.govresearchgate.net HTS platforms, often utilizing 96-well plates and rapid analytical techniques like mass spectrometry, allow for the screening of hundreds or thousands of reaction conditions or catalyst variations in a short period. sigmaaldrich.com The this compound scaffold is an ideal candidate for HTS campaigns. Its versatile N-amino handle allows for the facile creation of large libraries of derivatives (e.g., amides, sulfonamides, ureas, thioureas), which can then be rapidly screened to identify optimal catalysts for specific asymmetric transformations.
Exploration in Materials Science and Chiral Supramolecular Assemblies
The immobilization of homogeneous catalysts onto solid supports is a critical step toward developing more sustainable and recyclable catalytic systems. Chiral pyrrolidine units have been successfully incorporated into the framework of hybrid materials, such as mesoporous silica (B1680970), to create effective heterogeneous catalysts for enantioselective Michael additions. nih.gov The N-amino group of this compound provides a perfect anchor point for grafting the chiral motif onto various solid supports, including silica, polymers, or graphene oxide. This will lead to a new class of recyclable organocatalysts with applications in large-scale industrial processes.
Beyond simple immobilization, the rigid C₂-symmetric structure of the dimethylpyrrolidine core makes it an attractive building block for the construction of ordered, chiral supramolecular assemblies. This could include the formation of chiral metal-organic frameworks (MOFs) or porous organic frameworks (POFs), where the pyrrolidine derivative acts as a chiral linker. researchgate.net Such materials create well-defined chiral microenvironments, or "chiral confined spaces," that can induce high levels of stereoselectivity in catalyzed reactions or be used for enantioselective separations. researchgate.net The N-amino group can coordinate to metal centers in MOFs or be functionalized to direct the self-assembly of purely organic frameworks through hydrogen bonding.
Development of Bifunctional Catalysts Incorporating the this compound Motif
Bifunctional catalysis, where a single molecule contains two distinct catalytic sites that work in concert, is a powerful strategy for achieving high efficiency and selectivity. unibo.it The this compound structure is pre-organized for the development of novel bifunctional catalysts. The pyrrolidine nitrogen can serve as a Lewis base to form an enamine intermediate, while the exocyclic N-amino group can be readily derivatized to introduce a Brønsted acid or hydrogen-bond donor moiety, such as a thiourea, squaramide, or sulfonamide group. acs.orgmdpi.com
This design allows for the simultaneous activation of both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), holding them in a precisely defined chiral orientation during the transition state. This synergistic activation is expected to lead to exceptionally high levels of stereocontrol in a wide range of reactions. For example, a thiourea-derivatized this compound could be a highly effective catalyst for asymmetric Michael or Friedel-Crafts reactions, mimicking the success seen with catalysts derived from other chiral diamines.
| Functional Group | Catalytic Role | Target Reactions |
| Thiourea/Urea | H-bond donor (Brønsted acid) | Michael Addition, Friedel-Crafts Alkylation, Aldol Reaction |
| Squaramide | Strong H-bond donor | Conjugate Additions, Cycloadditions |
| Sulfonamide | Brønsted acid, H-bond donor | Mannich Reaction, Aza-Henry Reaction |
| Phosphoric Acid | Chiral Brønsted acid | Cycloadditions, Transfer Hydrogenations |
Sustainable and Scalable Production of this compound and its Derivatives
The widespread adoption of any new catalyst is contingent upon its availability through sustainable and scalable synthetic methods. Historically, the synthesis of enantiopure trans-2,5-dimethylpyrrolidine has involved multi-step sequences using chiral auxiliaries or resolution techniques. rug.nl Future research will undoubtedly focus on developing greener and more efficient routes to this compound.
Biocatalysis presents a particularly promising avenue. Engineered enzymes, such as P450s, have been used for the intramolecular C-H amination of organic azides to construct chiral pyrrolidines, offering a direct and highly selective method. nih.gov It is conceivable that directed evolution could produce an enzyme capable of directly aminating (2S,5S)-2,5-dimethylpyrrolidine or a suitable precursor at the N-1 position. Furthermore, adapting multi-enzyme cascade processes, which have been successful for synthesizing the parent pyrrolidine, could provide a sustainable route from simple, renewable starting materials. acs.org Combining these enzymatic steps with continuous flow processing could pave the way for the large-scale, economical production of this next-generation chiral building block.
Q & A
Q. What are the established synthetic routes for (2S,5S)-2,5-Dimethylpyrrolidin-1-amine in academic research?
The compound is synthesized via asymmetric catalysis or chiral auxiliary strategies. Key steps include:
- Boc protection : Use Boc₂O (di-tert-butyl dicarbonate) with DMAP in THF under reflux to protect the amine group, ensuring stereochemical control .
- Catalytic hydrogenation : Pd/C-mediated hydrogenation in ethyl acetate removes protecting groups while preserving stereochemistry .
- Stereoselective alkylation : Methyl groups are introduced via alkylation reactions under controlled conditions (e.g., low temperature, chiral ligands) to avoid racemization .
Q. How is the stereochemical configuration confirmed experimentally?
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXS97/SHELXL97 software) resolves absolute configuration, as demonstrated in related pyrrolidine derivatives .
- NMR analysis : Vicinal coupling constants (e.g., ) and NOESY correlations differentiate axial/equatorial substituents, confirming the (2S,5S) configuration .
Q. What analytical techniques validate purity and structural integrity?
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₇H₁₄N₂) .
- Elemental analysis : Validates C/H/N ratios within ±0.4% of theoretical values .
- Chiral HPLC : Uses chiral stationary phases (e.g., amylose-based columns) to assess enantiomeric excess (>98% purity) .
Advanced Research Questions
Q. How can QSAR models predict biological activity of stereoisomers of dimethylpyrrolidin-1-amine derivatives?
- Parameter selection : MOE software calculates descriptors like Log P (lipophilicity) and SMR (steric effects), which correlate with antibacterial activity in pyridin-2-amine analogs .
- Model validation : Cross-validate using leave-one-out (LOO) methods; prioritize equations with and predictive residuals <10% .
Q. What methodologies resolve contradictions between experimental and computational stereochemical data?
- Iterative refinement : Compare experimental X-ray data (bond angles, torsion angles) with DFT-optimized structures (e.g., B3LYP/6-31G*) to identify discrepancies in steric strain .
- Dynamic NMR : Probe temperature-dependent conformational changes to reconcile computational predictions with observed stereodynamics .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis?
- Chiral catalysts : Use (S)-proline-derived ligands or Jacobsen’s catalysts for enantioselective hydrogenation, achieving >95% ee .
- Kinetic resolution : Employ lipases or transition-metal complexes to selectively hydrolyze undesired enantiomers during synthesis .
Q. How does the steric environment influence reactivity in catalytic applications?
- Steric maps : Analyze X-ray data (e.g., C–C bond lengths <1.54 Å) to identify steric hindrance at the pyrrolidine ring, which reduces nucleophilicity of the amine group .
- Comparative studies : Contrast reactivity of (2S,5S)- vs. (2R,5R)-isomers in Pd-catalyzed cross-couplings; bulky substituents slow transmetalation rates by ~30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
